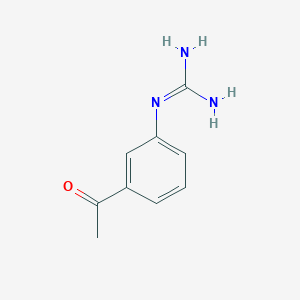
N-(3-Acetylphenyl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Acetylphenyl)guanidine is a derivative of phenylguanidine, which is a class of compounds known for their biological activities and potential therapeutic applications. The guanidine group is a common feature in many compounds with medical interest, and derivatives containing this group have been explored for a wide range of diseases due to their diverse chemical, biochemical, and pharmacological properties .
Synthesis Analysis
The synthesis of N-(3-Acetylphenyl)guanidine and related compounds involves various strategies, including the modification of substituents to explore structure-activity relationships (SAR). For instance, the substitution of the chloro group in N-(3-chlorophenyl)guanidine with different substituents has been investigated to determine the effects on potency as antagonists of the α7 nicotinic acetylcholine (nACh) receptors . Additionally, radical synthesis methods have been developed for guanidines, which are valuable for constructing polycyclic structures and nitrogen-containing heterocycles .
Molecular Structure Analysis
The molecular structure of guanidine derivatives, including N-(3-Acetylphenyl)guanidine, is crucial for their biological activity. The presence of the guanidine group and its substituents significantly influences the interaction with biological targets, such as the α7 nACh receptors. The SAR studies indicate that the nature of the substituents at specific positions on the phenyl ring can have a considerable impact on the compound's potency and selectivity .
Chemical Reactions Analysis
Guanidine derivatives can participate in various chemical reactions due to their reactivity. For example, guanidine/guanidinium nitrate has been used as a mild and selective reagent for O-deacetylation, which is a useful reaction in the synthesis and protection of sugars. This reagent is capable of removing acetyl groups without affecting other sensitive protecting groups like the N-Troc group .
Physical and Chemical Properties Analysis
The physical and chemical properties of guanidine derivatives are defined by the guanidine group. These properties are essential for the compound's solubility, stability, and reactivity, which in turn affect their pharmacological profile. The guanidine group contributes to the basicity and can form hydrogen bonds, which are important for the interaction with biological molecules. The electronic, lipophilic, and steric nature of the substituents on the phenyl ring also play a significant role in the compound's overall properties and biological activities .
Wissenschaftliche Forschungsanwendungen
Voltage-Gated Potassium Channels Inhibition
N-(3-Acetylphenyl)guanidine, as a guanidine derivative, plays a role in inhibiting voltage-gated potassium (Kv) channels. This mechanism is significant in enhancing the release of acetylcholine in synaptic clefts, which is crucial for the therapy of neuromuscular diseases like myasthenic syndrome of Lambert-Eaton and botulism (Kalia & Swartz, 2011).
Pharmacological Action and Therapeutic Uses
Guanidine compounds, including N-(3-Acetylphenyl)guanidine, have diverse applications in medicinal chemistry, being found in pharmaceuticals, natural products, and cosmetic ingredients. These compounds have been explored for their potential as central nervous system agents, anti-inflammatory agents, anti-diabetic agents, and chemotherapeutic agents (Sa̧czewski & Balewski, 2013).
α7 Nicotinic Acetylcholine Receptor Antagonism
N-(3-Acetylphenyl)guanidine and its analogs have been studied for their role as α7 nicotinic acetylcholine receptor antagonists. This research is pivotal in understanding the structure-activity relationship of these compounds, with potential implications in neuropharmacology (Alwassil et al., 2021).
Neuromuscular Transmission
Research on guanidine derivatives demonstrates their effect on neuromuscular transmission. These compounds, including N-(3-Acetylphenyl)guanidine, can significantly increase acetylcholine release, particularly relevant in treating conditions like myasthenia gravis and the myasthenic syndrome (Kamenskaya, Elmqvist, & Thesleff, 1975).
Synthesis and Biological Applications
The synthesis of guanidine compounds, including N-(3-Acetylphenyl)guanidine, is a vital area of research. These compounds have diverse biological applications, such as DNA minor groove binders, kinase inhibitors, and α2-noradrenaline receptor antagonists (Shaw, Grayson, & Rozas, 2015).
Sodium Channel Blockers and Anticonvulsant Agents
Guanidine derivatives are being explored as potent sodium channel blockers and anticonvulsant agents. This research is significant in the development of new treatments for convulsive disorders (Reddy et al., 1998).
Coordination Chemistry
In coordination chemistry, guanidine derivatives, including N-(3-Acetylphenyl)guanidine, have emerged as valuable ligands. Their diverse coordination modes and catalytic applications are significant in the field of chemistry (Coles, 2006).
Safety And Hazards
The safety data sheet for a related compound, guanidine hydrochloride, indicates that it may cause skin and eye irritation, drowsiness or dizziness, and is harmful if swallowed or inhaled . It’s important to handle “N-(3-Acetylphenyl)guanidine” with care, using appropriate personal protective equipment.
Eigenschaften
IUPAC Name |
2-(3-acetylphenyl)guanidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-6(13)7-3-2-4-8(5-7)12-9(10)11/h2-5H,1H3,(H4,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGHJRBBQKRWMQU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N=C(N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30392344 |
Source


|
| Record name | N-(3-ACETYLPHENYL)GUANIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30392344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Acetylphenyl)guanidine | |
CAS RN |
24723-13-5 |
Source


|
| Record name | N-(3-ACETYLPHENYL)GUANIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30392344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(E)-(2-nitrophenyl)methylidene]amino}-4,5-diphenyl-3-furonitrile](/img/structure/B1307344.png)
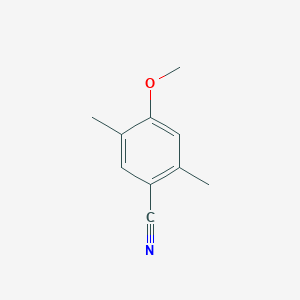
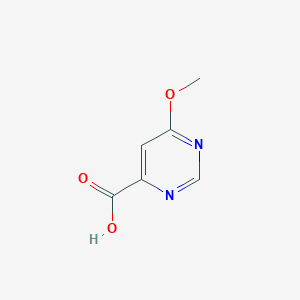
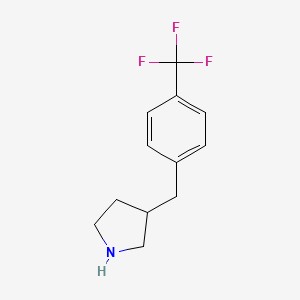
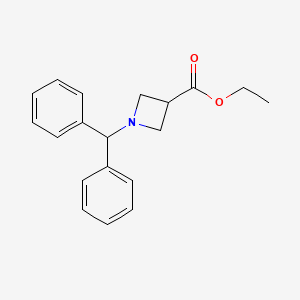
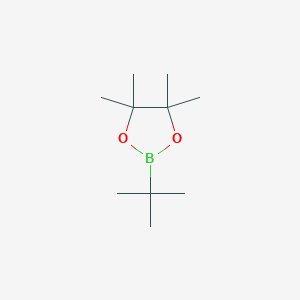
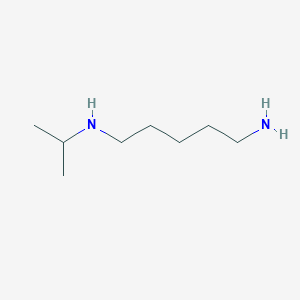

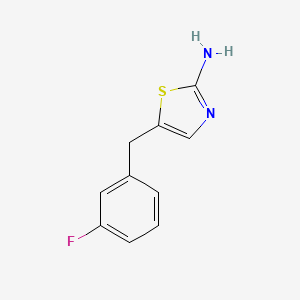
![5-[1-(4-chloro-3,5-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1307379.png)
![(E)-3-[4-(dimethylamino)phenyl]-2-[(4-methylphenyl)sulfonyl]-2-propenenitrile](/img/structure/B1307383.png)
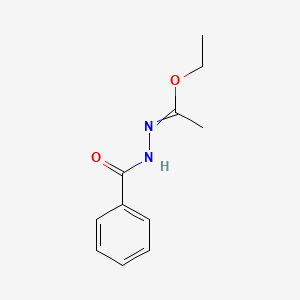
![octahydro-4H-cyclopenta[b]pyridin-4-one](/img/structure/B1307387.png)
![4-[3-(4-Isopropylphenyl)acryloyl]phenyl 3-phenylacrylate](/img/structure/B1307388.png)